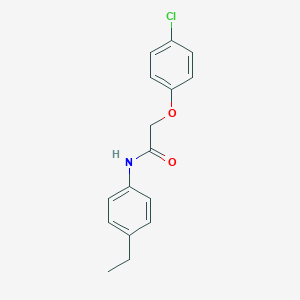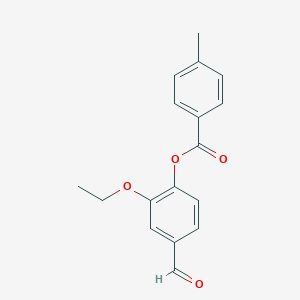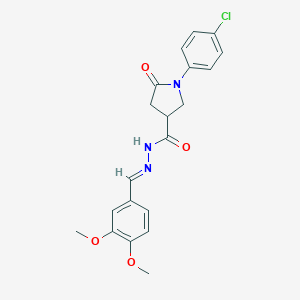
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as ETP-46464, is a small molecule inhibitor that has shown potential in cancer treatment. It is a purine analog that inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.
作用機序
The mechanism of action of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of DHODH, which is a flavin-dependent enzyme that catalyzes the oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. This compound binds to the flavin adenine dinucleotide (FAD) cofactor of DHODH and inhibits its activity, leading to a decrease in pyrimidine synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in cancer cells. In addition, it has been shown to induce apoptosis, inhibit angiogenesis, and affect the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, which may enhance its anticancer activity.
実験室実験の利点と制限
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. It has shown promising results in preclinical studies against various types of cancer. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans are still being evaluated.
将来の方向性
There are several future directions for research on 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione. One direction is to further elucidate its mechanism of action and identify potential biomarkers for predicting response to treatment. Another direction is to evaluate its efficacy and safety in clinical trials, both as a single agent and in combination with other anticancer therapies. Additionally, research on the immunomodulatory effects of this compound may lead to the development of new immunotherapy approaches for cancer treatment.
合成法
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis process involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with phenylacetonitrile followed by the reaction with sodium ethoxide. The final product is obtained after further purification steps.
科学的研究の応用
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential in cancer treatment. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA replication and cell proliferation. Inhibition of DHODH by this compound leads to a decrease in pyrimidine synthesis and ultimately cell death. This compound has shown promising results in preclinical studies against various types of cancer, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
1,7-dibenzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-29-21-23-19-18(25(21)14-16-10-6-4-7-11-16)20(27)26(22(28)24(19)2)15-17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHWVXWNSZHGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B400670.png)
![(5E)-2-anilino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B400673.png)





![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B400682.png)

![2-[(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B400685.png)

![5-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(4-chlorophenyl)-5-oxopentanamide](/img/structure/B400688.png)

![Methyl 4-[[6-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamoyl]benzoate](/img/structure/B400693.png)